molecular formula C22H23N3O2 B2441250 N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 952984-67-7

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No. B2441250
CAS RN: 952984-67-7
M. Wt: 361.445
InChI Key: RIUKKIZSUYUIDU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a pyridazine derivative that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a treatment for cancer and neurological disorders. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. In addition, it has been shown to have potential as a treatment for cancer and neurological disorders, although more research is needed in these areas.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide in lab experiments is its potential as an inhibitor of acetylcholinesterase. This can be useful in studies of cognitive function and memory. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide. One area of research could focus on its potential as a treatment for cancer and neurological disorders. Another area of research could focus on its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration of the compound.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can be synthesized through various methods, including the reaction of 2,4-dimethylbenzoyl chloride with 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid ethyl ester in the presence of triethylamine. Another method involves the reaction of 2,4-dimethylbenzoyl chloride with 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid hydrazide in the presence of triethylamine.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-10-11-19(17(2)15-16)23-21(26)9-6-14-25-22(27)13-12-20(24-25)18-7-4-3-5-8-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUKKIZSUYUIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

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